Artekeiskeanin A
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Overview
Description
Artekeiskeanin A is a coumarin-monoterpene ether which has been shown to repress antigen-stimulated RBL-2H3 mast cell activation.
Scientific Research Applications
Synthesis and Antifungal/Antitumor Properties
Artekeiskeanin A, a coumarin monoterpene ether from Artemisia keiskeana, has been successfully synthesized. This synthesis is significant as it provides a way to produce this compound and related compounds with potential antifungal and antitumor properties. The key synthesis step involves the stereoselective oxidation of the geranyloxy side chain of 7-geranyloxy-6-methoxycoumarin under microwave irradiation (Maes, Van Syngel, & Kimpe, 2007).
Isolation and Structural Analysis
A study isolated this compound along with other coumarins from Artemisia keiskeana. The structure of this compound was determined through spectroscopic studies, contributing to the understanding of its chemical composition and potential biological activities (Kwak, Jang, Zee, & Lee, 1997).
Impact on Mast Cell Activation
Artekeiskeanol A, a derivative from Artemisia keiskeana, showed potential in suppressing the activation of RBL-2H3 mast cells, which could partly explain the effectiveness of Artemisia keiskeana extract in treating rheumatoid arthritis. This effect was observed at concentrations between 10 to 100 µM, indicating a concentration-dependent inhibition of antigen-induced degranulation (Hong et al., 2009).
Interaction with GFRalpha3 Receptor
A separate study focused on Artemin, a member of the glial cell line-derived neurotrophic factor family, which is different from this compound but shares a similar naming convention. This study provided insights into receptor-ligand interactions within the TGF-beta superfamily, which is relevant for understanding the broader context of neurobiology and therapeutic applications (Wang, Baloh, Milbrandt, & Garcia, 2006).
Properties
CAS No. |
197577-19-8 |
---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2E,6E)-8-(6-methoxy-2-oxochromen-7-yl)oxy-2,6-dimethylocta-2,6-dienal |
InChI |
InChI=1S/C20H22O5/c1-14(5-4-6-15(2)13-21)9-10-24-19-12-17-16(11-18(19)23-3)7-8-20(22)25-17/h6-9,11-13H,4-5,10H2,1-3H3/b14-9+,15-6+ |
InChI Key |
SSKYVKAMMVPTNN-JFOHIDKFSA-N |
Isomeric SMILES |
C/C(=C\COC1=C(C=C2C=CC(=O)OC2=C1)OC)/CC/C=C(\C)/C=O |
SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)CCC=C(C)C=O |
Canonical SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)CCC=C(C)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Artekeiskeanin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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